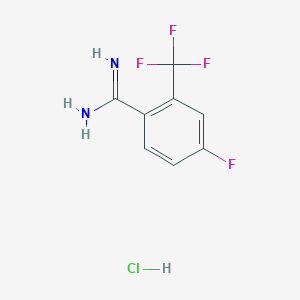

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride

Description

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a halogenated benzamidine derivative characterized by a benzene ring substituted with a fluorine atom at the para position (C-4) and a trifluoromethyl group at the ortho position (C-2). The amidine functional group (-C(NH₂)₂⁺) and hydrochloride salt enhance its polarity and solubility in polar solvents like water or methanol. This compound is typically synthesized via nitrile intermediate amidation followed by HCl salt formation, a method analogous to benzamidine derivatives described in manufacturing protocols for structurally related compounds .

Key physical properties include:

- Molecular formula: C₈H₇ClF₄N₂

- Purity: ≥95% (based on analogous halogenated aniline hydrochloride standards) .

- Applications: Benzamidines are known protease inhibitors (e.g., thrombin, trypsin), and the introduction of fluorine and trifluoromethyl groups may enhance metabolic stability and target binding affinity due to increased lipophilicity and electron-withdrawing effects.

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4N2.ClH/c9-4-1-2-5(7(13)14)6(3-4)8(10,11)12;/h1-3H,(H3,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAIJCNTBAPWCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-fluoro-2-trifluoromethyl-benzamidine hydrochloride generally involves:

- Starting from trifluoromethyl-substituted fluorobenzene derivatives.

- Introduction of functional groups such as bromine or cyano groups via selective substitution.

- Conversion of nitrile intermediates to amidines through aminolysis or related transformations.

- Final conversion to the hydrochloride salt for stability and isolation.

Detailed Preparation Process

Preparation of 4-Amino-2-trifluoromethylbenzonitrile Intermediate

A key precursor to this compound is 4-amino-2-trifluoromethylbenzonitrile, which is prepared via a three-step process starting from m-trifluoromethyl fluorobenzene:

| Step | Reaction Description | Reagents and Conditions | Outcome and Notes |

|---|---|---|---|

| 1. Location Bromination | Bromination at the 4-position of m-trifluoromethyl fluorobenzene | - Glacial acetic acid (4–5 L/kg substrate) - Concentrated sulfuric acid (vitriol oil, 5–20 wt%) - Dibromo hydantoin (C5H6Br2N2O2), molar ratio 0.6:1 - Stirring and reflux for 5–7 hours |

Produces 4-fluoro-2-(trifluoromethyl)bromobenzene with high regioselectivity |

| 2. Cyanide Substitution | Replacement of bromine with cyano group | - Quinoline solvent (3–5 L/kg bromide) - Cuprous cyanide (molar ratio 1–1.1:1 relative to bromide) - Stirring and reflux for ~20 hours |

Yields 4-fluoro-2-trifluoromethylbenzonitrile via nucleophilic aromatic substitution |

| 3. Aminolysis | Conversion of nitrile to amine | - Liquid ammonia and alcohol solvents - Aminolysis conditions to convert nitrile to amine group |

Produces 4-amino-2-trifluoromethylbenzonitrile with purity >99% and overall yield 73–75% |

This process is notable for its simplicity, use of commercially available reagents, and low environmental impact due to reduced use of strong acids and toxic cyanide excess.

Conversion to Benzamidine Hydrochloride

The amidine group in this compound is typically introduced by transformation of the nitrile or amide intermediate. Common methods involve:

- Treatment of the nitrile intermediate with ammonia or ammonium salts under controlled conditions to form amidines.

- Hydrochloride salt formation by acidification with hydrogen chloride gas or hydrochloric acid in suitable solvents.

While direct preparation methods for this compound are less frequently documented explicitly, the standard synthetic route follows from the high-purity nitrile intermediate obtained above.

Alternative Synthetic Routes and Catalytic Methods

Recent advances in synthetic organic chemistry provide alternative catalytic methods for related benzamidine derivatives:

- Electrochemical synthesis using benzamidine hydrochloride and alkynes under ruthenium catalysis in mixed solvents at elevated temperatures has been reported for isoquinoline derivatives, indicating potential for adaptation to trifluoromethyl-substituted benzamidines.

- Hydrogenation and hydrolysis sequences starting from halogenated trifluoromethylbenzenes can yield benzamide intermediates, which can be converted to amidines. These methods emphasize mild conditions, use of non-toxic catalysts (e.g., palladium on carbon), and environmentally benign solvents.

Comparative Data Table of Key Preparation Steps

| Intermediate/Product | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|---|

| 4-Fluoro-2-(trifluoromethyl)bromobenzene | m-Trifluoromethyl fluorobenzene | Dibromo hydantoin, acetic acid, sulfuric acid | Reflux, 5–7 h | Not specified | High regioselectivity | Bromination step |

| 4-Fluoro-2-trifluoromethylbenzonitrile | Above bromide intermediate | Cuprous cyanide, quinoline | Reflux, ~20 h | High (not specified) | >99% | Cyanide substitution |

| 4-Amino-2-trifluoromethylbenzonitrile | Above nitrile intermediate | Liquid ammonia, alcohol | Aminolysis | 73–75% overall | >99% | Amination step |

| This compound | 4-Amino-2-trifluoromethylbenzonitrile | Ammonia or ammonium salts, HCl | Acidification | Not explicitly reported | High expected | Final amidine salt formation |

Research Findings and Notes

- The described three-step process for preparing the nitrile intermediate is industrially favorable due to its high yield, purity, and cost-effectiveness, with minimized hazardous waste generation.

- The use of cuprous cyanide in the cyanide substitution step demands careful control to avoid environmental and safety issues, but optimized molar ratios reduce excess reagent consumption.

- Electrochemical and catalytic synthetic methods represent promising routes for related amidine derivatives, potentially enabling more sustainable and selective synthesis pathways.

- The final conversion to amidine hydrochloride salts is a well-established procedure in organic synthesis, typically involving treatment with hydrogen chloride in an appropriate solvent, ensuring product stability and ease of handling.

Chemical Reactions Analysis

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amidine group to an amine.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. Major products formed from these reactions include oximes, amines, and substituted benzamidines .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Synthesis: This compound serves as a crucial building block in organic synthesis, allowing for the creation of more complex molecules.

- Reagent in Organic Reactions: It is utilized in various organic reactions due to its reactivity, particularly in nucleophilic substitution reactions where the fluoro and trifluoromethyl groups can participate.

2. Biology:

- Enzyme Inhibition: 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride has been identified as an effective inhibitor of several enzymes, including inducible Nitric Oxide Synthase (iNOS) with an IC50 value around 0.65 μM. This inhibition is significant for potential therapeutic applications in inflammatory conditions and cancer treatment.

- Protein-Ligand Interactions: The compound forms stable complexes with biological molecules, making it valuable for studying protein-ligand interactions.

3. Industry:

- Agrochemicals and Pharmaceuticals: Its unique properties are leveraged in the production of agrochemicals and pharmaceuticals, enhancing product efficacy through improved chemical stability and reactivity.

Structure-Activity Relationships (SAR)

Research indicates that the introduction of fluorine substituents significantly impacts the biological activity of benzamidine derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances potency against target enzymes. For instance, benzamidine derivatives with para-fluorine substituents exhibit markedly improved inhibitory effects compared to their non-fluorinated counterparts.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound as an enzyme inhibitor:

- Study on iNOS Inhibition: A study demonstrated that this compound selectively inhibits iNOS, suggesting potential applications in treating diseases characterized by excessive nitric oxide production.

- Protein Kinase Activity: Another investigation showed that it exhibits inhibitory activity against specific protein kinases involved in cellular signaling pathways, further emphasizing its relevance in drug development.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include enzyme inhibition, receptor blockade, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below contrasts 4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride with structurally related compounds from the provided evidence:

Substituent Effects on Physicochemical Properties

- Electron-Withdrawing Groups (EWGs): The -CF₃ group in the target compound induces strong electron withdrawal, reducing aromatic ring electron density compared to 2-Bromo-4-fluorobenzylamine HCl. This may enhance stability against oxidative degradation . -F substituents increase metabolic resistance compared to non-halogenated benzamidines .

- 4-(Trifluoromethoxy)-2-trifluoromethyl-aniline HCl exhibits higher lipophilicity than the target compound due to the -OCF₃ group, which may limit aqueous solubility .

Pharmacological and Industrial Relevance

- Protease Inhibition : Benzamidine HCl is a well-documented trypsin inhibitor. The target compound’s fluorinated analogs could offer improved selectivity for targets like factor Xa or thrombin due to steric and electronic modulation .

- Synthetic Utility : Unlike 2-Bromo-4-fluorobenzylamine HCl (used in cross-coupling reactions), the amidine group in the target compound enables direct interactions with enzymatic active sites, favoring therapeutic applications .

Biological Activity

4-Fluoro-2-trifluoromethyl-benzamidine hydrochloride is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various enzymes and its role in modulating nitric oxide synthase (NOS) activity. This article reviews the biological activity of this compound, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Enzyme Inhibition

This compound has shown promising results as an inhibitor of several key enzymes involved in various biological processes:

- Nitric Oxide Synthase (NOS) : The compound has been reported to selectively inhibit inducible NOS (iNOS) with an IC50 value of approximately 0.65 μM, demonstrating significant potential in the treatment of inflammatory conditions and cancer .

- Protein Kinases : It exhibits inhibitory activity against certain protein kinases, which are crucial for signal transduction in cellular processes. The presence of the fluorine atoms enhances the binding affinity to active sites, contributing to its inhibitory effects .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the introduction of fluorine substituents significantly affects the biological activity of benzamidine derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the potency of these compounds against target enzymes. For example, compounds with a fluorine group at the para-position have shown markedly improved inhibitory effects compared to their non-fluorinated counterparts .

Study 1: Inhibition of iNOS Activity

In a study focused on the modulation of NOS, this compound was evaluated for its ability to inhibit iNOS in RAW264.7 macrophages. The results indicated a dose-dependent reduction in nitric oxide production, highlighting its potential as an anti-inflammatory agent .

| Compound | Target | IC50 (μM) | Reference |

|---|---|---|---|

| 4-Fluoro-2-trifluoromethyl-benzamidine | iNOS | 0.65 | |

| SB203580 | p38 MAPK | 0.031 |

Study 2: Antitumor Activity

Another research highlighted the antitumor properties of benzamidine derivatives, including this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

Pharmacological Implications

The pharmacological profile of this compound suggests its utility in treating diseases characterized by excessive nitric oxide production, such as chronic inflammation and certain cancers. Its selective inhibition of iNOS over endothelial NOS (eNOS) minimizes potential side effects associated with systemic nitric oxide depletion.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.